molecular formula C15H10F2N2O2S B12599572 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- CAS No. 650635-84-0

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-

Cat. No.: B12599572
CAS No.: 650635-84-0
M. Wt: 320.3 g/mol
InChI Key: VBEHCKKXBBLTNH-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring

Preparation Methods

The synthesis of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share similar structural features but differ in their specific biological activities and applications. The unique combination of the difluorophenyl and dimethyl groups in 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- sets it apart from other thiazole derivatives, providing it with distinct chemical and biological properties.

Properties

CAS No.

650635-84-0

Molecular Formula

C15H10F2N2O2S

Molecular Weight

320.3 g/mol

IUPAC Name

6-(2,4-difluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H10F2N2O2S/c1-6-11(19-10-4-3-8(16)5-9(10)17)14(21)15-12(13(6)20)18-7(2)22-15/h3-5,19H,1-2H3

InChI Key

VBEHCKKXBBLTNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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